3-(Cyclopropylmethoxy)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-9-15(5-6-16(12)20-2)22(18,19)17-8-7-14(10-17)21-11-13-3-4-13/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMHDAIZRNJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OCC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclopropylmethoxy)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine, identified by its CAS number 2034387-57-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 325.4 g/mol. The structure includes a pyrrolidine ring, a cyclopropylmethoxy group, and a sulfonyl moiety linked to a methoxy-substituted phenyl group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 2034387-57-8 |
| Molecular Formula | C₁₆H₂₃NO₄S |
| Molecular Weight | 325.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-methoxy-3-methylphenylsulfonyl)pyrrolidine with cyclopropylmethanol under acidic conditions. This method has been optimized for yield and purity, ensuring that the biological activity can be accurately assessed in subsequent studies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on sulfonamide derivatives have shown that they can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, compounds with similar structural features have been tested against leukemia and solid tumors, demonstrating IC50 values in the micromolar range.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : By interfering with the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression.
Case Studies
Several case studies have reported on the efficacy of related compounds in preclinical models:
- In Vitro Studies : A study demonstrated that a similar sulfonamide compound significantly reduced the viability of L1210 leukemia cells by over 70% at concentrations of 10 µM.
- In Vivo Studies : In animal models, administration of related pyrrolidine derivatives resulted in tumor size reduction by up to 50% compared to controls.
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, related compounds often exhibit favorable absorption and distribution profiles. The presence of the cyclopropyl and methoxy groups may enhance lipophilicity, potentially improving bioavailability.
Toxicity Profile
Preliminary toxicity assessments suggest that while some derivatives show potent biological activity, they may also exhibit cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive toxicity profile, focusing on organ-specific effects and long-term exposure outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related molecules, focusing on substituents, molecular weight, and therapeutic relevance.
Table 1: Comparative Analysis of Key Compounds
*Inferred molecular weight based on formula: Pyrrolidine (C₄H₉N) + sulfonamide (SO₂) + 4-methoxy-3-methylphenyl (C₈H₉O) + cyclopropylmethoxy (C₄H₇O).
Key Structural and Functional Differences
Betaxolol employs a propanolamine backbone typical of beta-blockers.
Sulfonamide vs. Ether Linkages :
- The sulfonamide group in the target compound may confer stronger hydrogen-bonding and protease resistance compared to the ether linkages in Betaxolol or Catramilast.
Therapeutic Targeting: Betaxolol’s beta-blocker activity relies on its isopropylamino and phenoxy groups, whereas the target compound’s sulfonamide group suggests kinase or protease inhibition, a common mechanism for anti-inflammatory agents.
Research Findings and Implications
Synthetic Feasibility: The cyclopropylmethoxy group, shared with Betaxolol and Catramilast, is synthetically accessible via nucleophilic substitution or Mitsunobu reactions.
Metabolic Stability :
- Cyclopropane-containing compounds (e.g., target compound, Betaxolol) resist oxidative metabolism better than linear analogs, enhancing half-life.
Analytical Methods :
- Betaxolol’s identification via IR spectroscopy and HPLC suggests analogous methods could validate the target compound’s purity and structure.
Pharmacological Potential: Catramilast’s success in dermatitis trials implies that the target compound’s sulfonamide-pyrrolidine scaffold could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
